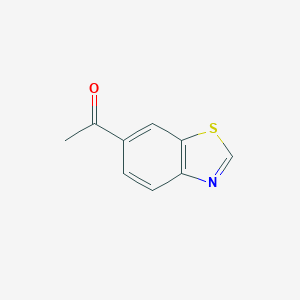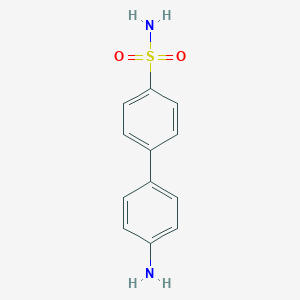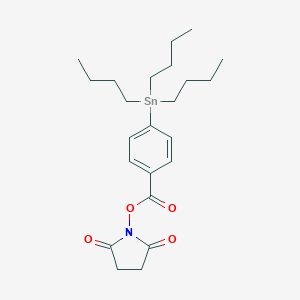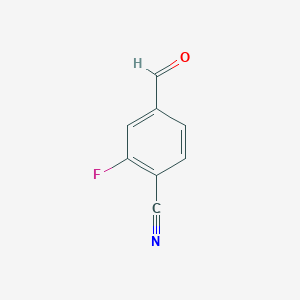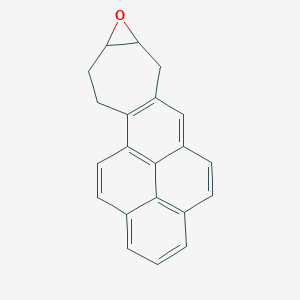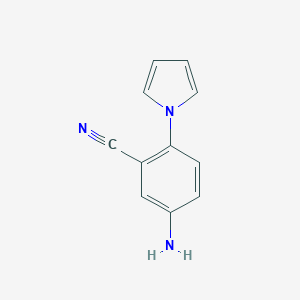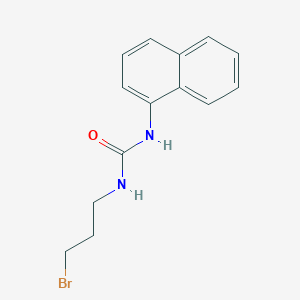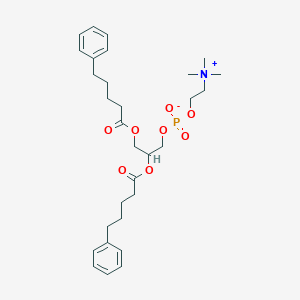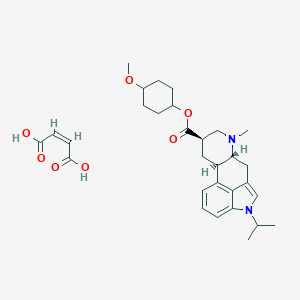![molecular formula C20H14O2 B010824 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol CAS No. 100310-95-0](/img/structure/B10824.png)
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical properties. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent DNA damage. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemische Und Physiologische Effekte
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. It has also been shown to induce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol in lab experiments is its unique chemical properties, which allow for the study of various biological processes. However, this compound can be difficult to synthesize and is relatively unstable, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol. One area of research is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the study of the compound's effects on DNA damage and repair, which could lead to new insights into the mechanisms of aging and disease. Additionally, the development of new synthesis methods for 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol could expand its use in scientific research.
Synthesemethoden
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol can be synthesized through a variety of methods, including oxidative cleavage of 8,9-dihydrobenzo[k]fluoranthene and reduction of the resulting ketone. Another common method involves the use of palladium-catalyzed cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol makes it an important tool in a variety of scientific research applications. This compound has been used in the study of DNA damage and repair, as well as in the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
100310-95-0 |
|---|---|
Produktname |
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol |
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H |
InChI-Schlüssel |
JZGNJVBRLOKLLB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
Synonyme |
BENZO(k)FLUORANTHENE-8,9-DIOL, 8,9-DIHYDRO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



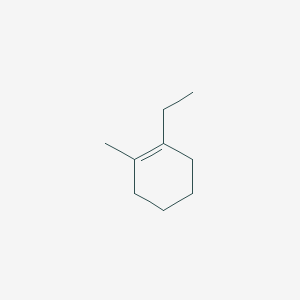
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
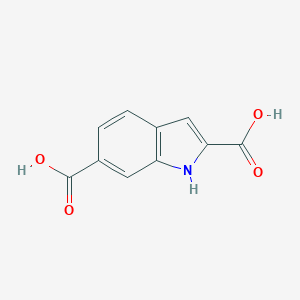
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
